4-(2-Morpholinoethoxy)benzaldehyde
Overview
Description
4-(2-Morpholinoethoxy)benzaldehyde is an organic compound with the molecular formula C13H17NO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a morpholinoethoxy group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a key intermediate in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
It is known that similar compounds, such as phenoxyethyl piperidine and morpholine derivatives, have various pharmacological activities .
Mode of Action
It is known that similar compounds exhibit high anticholinergic and h3 inverse agonistic activities .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to a range of pharmacological effects .
Pharmacokinetics
It is known that similar compounds have been used in the development of novel medications for various illnesses .
Result of Action
It is known that similar compounds have a range of pharmacological activities, from antitussive to anticancer properties .
Action Environment
It is known that similar compounds are likely to be mobile in the environment due to their water solubility .
Biochemical Analysis
Biochemical Properties
4-(2-Morpholinoethoxy)benzaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with several enzymes and proteins, facilitating various biochemical processes. For instance, it serves as a key aldehyde precursor in the synthesis of drugs that exhibit anticholinergic and H3 inverse agonistic activities . The compound’s interaction with enzymes such as superoxide dismutases and glutathione reductase highlights its potential in disrupting cellular antioxidation systems .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can disrupt cellular antioxidation, leading to oxidative stress in fungal cells . This disruption can be leveraged to enhance the efficacy of conventional antifungal agents, making it a potent chemosensitizer.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its interaction with superoxide dismutases and glutathione reductase results in the destabilization of cellular redox homeostasis . This mechanism is crucial for its antifungal activity, as it enhances the sensitivity of fungal pathogens to antifungal agents.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained oxidative stress in cells, affecting their overall function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and can effectively modulate biochemical pathways. At higher doses, it may cause adverse effects, including severe oxidative stress and cellular damage . Understanding the dosage threshold is crucial for its safe and effective application in research and therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. Its role in the synthesis of bioactive compounds underscores its importance in medicinal chemistry . The compound’s interaction with metabolic enzymes can influence metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in various cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This precise localization allows it to exert its biochemical effects efficiently, making it a valuable tool in cellular and molecular research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Morpholinoethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloroethylmorpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzaldehyde is replaced by the morpholinoethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Morpholinoethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base such as sodium hydride.
Major Products:
Oxidation: 4-(2-Morpholinoethoxy)benzoic acid.
Reduction: 4-(2-Morpholinoethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Morpholinoethoxy)benzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde: Another derivative with a piperidine ring instead of a morpholine ring.
4-(2-Dimethylaminoethoxy)benzaldehyde: A derivative with a dimethylaminoethoxy group.
Comparison: 4-(2-Morpholinoethoxy)benzaldehyde is unique due to the presence of the morpholine ring, which imparts distinct pharmacological properties. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
4-(2-morpholin-4-ylethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-11-12-1-3-13(4-2-12)17-10-7-14-5-8-16-9-6-14/h1-4,11H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLXMUOMJOHGKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395485 | |
Record name | 4-(2-morpholinoethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82625-45-4 | |
Record name | 4-(2-morpholinoethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Morpholinoethoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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